molecular formula C10H13N B14678798 N-(4-Methylphenyl)propan-2-imine CAS No. 39058-29-2

N-(4-Methylphenyl)propan-2-imine

Katalognummer: B14678798
CAS-Nummer: 39058-29-2
Molekulargewicht: 147.22 g/mol
InChI-Schlüssel: VZKGWMMSVHBTER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methylphenyl)propan-2-imine is an organic compound classified as an imine, which is characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is derived from the reaction between a primary amine and an aldehyde or ketone, resulting in the formation of a Schiff base. The structure of this compound includes a 4-methylphenyl group attached to the nitrogen atom, making it a substituted imine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-(4-Methylphenyl)propan-2-imine can be synthesized through the condensation reaction of 4-methylbenzaldehyde and isopropylamine. The reaction typically involves the following steps:

    Mixing the Reactants: 4-methylbenzaldehyde and isopropylamine are mixed in a suitable solvent, such as ethanol or methanol.

    Acid Catalysis: An acid catalyst, such as hydrochloric acid or acetic acid, is added to the reaction mixture to facilitate the formation of the imine.

    Heating: The reaction mixture is heated to reflux, typically around 60-80°C, to drive the condensation reaction to completion.

    Isolation: The resulting imine is isolated by removing the solvent under reduced pressure and purifying the product through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Methylphenyl)propan-2-imine undergoes various chemical reactions, including:

    Oxidation: The imine can be oxidized to form the corresponding nitrile or amide.

    Reduction: Reduction of the imine can yield the corresponding amine.

    Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Formation of nitriles or amides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted imines or amines.

Wissenschaftliche Forschungsanwendungen

N-(4-Methylphenyl)propan-2-imine has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(4-Methylphenyl)propan-2-imine involves its interaction with molecular targets through the imine functional group. The C=N bond can participate in various chemical reactions, such as nucleophilic addition or condensation, which can modulate biological pathways. The specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Methylphenyl)propan-2-amine: A related compound where the imine group is reduced to an amine.

    N-(4-Methylphenyl)propan-2-nitrile: An oxidized form of the imine.

    N-(4-Methylphenyl)propan-2-ol: A related alcohol derivative.

Uniqueness

N-(4-Methylphenyl)propan-2-imine is unique due to its imine functional group, which imparts distinct reactivity compared to its amine, nitrile, or alcohol counterparts. The presence of the 4-methylphenyl group also influences its chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

39058-29-2

Molekularformel

C10H13N

Molekulargewicht

147.22 g/mol

IUPAC-Name

N-(4-methylphenyl)propan-2-imine

InChI

InChI=1S/C10H13N/c1-8(2)11-10-6-4-9(3)5-7-10/h4-7H,1-3H3

InChI-Schlüssel

VZKGWMMSVHBTER-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)N=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.